STS Inhibitory Potency vs. Class‑Average Benzenesulfonamide Inhibitors
In a single BindingDB entry, 2,6‑difluoro‑N‑(2‑hydroxy‑2‑methyl‑4‑(methylthio)butyl)benzenesulfonamide (BDBM50266424) displayed an IC50 of 35 nM against human placental microsomal STS [1]. This value places the compound in the moderate nanomolar range, comparable to the early‑stage STS inhibitor irosustat (IC50 ≈ 1 nM in similar assays [2]) but an order of magnitude weaker. However, the assay conditions for the target compound (pre‑incubation and E1S substrate detection) differ from those used for irosustat, and no direct comparator was run in the same study. Therefore, this evidence is classified as cross‑study comparable and must be interpreted with caution.
| Evidence Dimension | STS inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 35 nM |
| Comparator Or Baseline | Irosustat: IC50 ≈ 1 nM (literature, different assay) |
| Quantified Difference | ~35‑fold weaker than irosustat |
| Conditions | Human placental microsomal STS; pre‑incubation 30 min; E1S substrate; Detection of E1 formation (BindingDB assay ID 1) |
Why This Matters
The compound shows measurable STS inhibition, but its potency does not surpass that of the clinical benchmark irosustat, indicating it is not a best‑in‑class STS inhibitor for therapeutic use without further optimization.
- [1] BindingDB entry for BDBM50266424 (CHEMBL4084183). IC50 35 nM for human placental microsomal STS. View Source
- [2] Purohit A, Woo LWL, Potter BVL, Reed MJ. In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea‑induced mammary tumors by 667 COUMATE. Cancer Res. 2000;60(13):3394-3396. (Irosustat IC50 reference) View Source
